molecular formula C19H30N2 B13335644 Methyl[(1-nonyl-1H-indol-4-yl)methyl]amine

Methyl[(1-nonyl-1H-indol-4-yl)methyl]amine

Cat. No.: B13335644
M. Wt: 286.5 g/mol
InChI Key: HMTOFXHORSXIKF-UHFFFAOYSA-N
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Description

Methyl[(1-nonyl-1H-indol-4-yl)methyl]amine is an indole derivative featuring a nonyl group (C9 alkyl chain) at the 1-position and a methylamine moiety attached via a methyl linker at the 4-position of the indole ring. The secondary amine group at position 4 may participate in hydrogen bonding or electrostatic interactions, making this compound a candidate for pharmacological exploration.

Properties

Molecular Formula

C19H30N2

Molecular Weight

286.5 g/mol

IUPAC Name

N-methyl-1-(1-nonylindol-4-yl)methanamine

InChI

InChI=1S/C19H30N2/c1-3-4-5-6-7-8-9-14-21-15-13-18-17(16-20-2)11-10-12-19(18)21/h10-13,15,20H,3-9,14,16H2,1-2H3

InChI Key

HMTOFXHORSXIKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C=CC2=C(C=CC=C21)CNC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Methyl[(1-nonyl-1H-indol-4-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl[(1-nonyl-1H-indol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural Features

Key structural variations among indole-amine derivatives include:

  • Substituent Position : The electronic environment and steric effects vary with substituent placement (e.g., indole 3-, 4-, or 5-positions).
  • Amine Type : Primary, secondary, or tertiary amines influence basicity and target interactions.
  • Alkyl Chain Length: Longer chains (e.g., nonyl) enhance lipophilicity but may reduce solubility.
Table 1: Structural Comparison of Selected Indole-Amines
Compound Name Indole Substituent Position Amine Type Alkyl Chain Length Notable Properties/Activities Reference
Methyl[(1-nonyl-1H-indol-4-yl)methyl]amine 1-Nonyl, 4-(Methylamine) Secondary amine C9 (nonyl) High lipophilicity, potential CNS activity N/A
2-(1H-Indol-4-yl)ethanamine 4-Ethylamine Primary amine C2 (ethyl) Shorter chain, higher solubility
(2,3-Dihydro-1H-indol-5-ylmethyl)amine 5-Methylamine (indoline) Primary amine N/A Saturated ring, altered π-stacking
3-[2-[ethyl(methyl)amino]ethyl]-1H-indol-4-ol 4-Hydroxy, 3-Diethylaminoethyl Tertiary amine C2 (ethyl) Polar hydroxyl group, psychedelic activity

Physicochemical and Pharmacological Insights

  • Lipophilicity vs. Solubility: The nonyl chain in the target compound likely increases logP, favoring passive diffusion across lipid membranes but reducing aqueous solubility. In contrast, ethylamine derivatives (e.g., 2-(1H-Indol-4-yl)ethanamine) exhibit higher solubility due to shorter chains . The hydroxyl group in 3-[2-[ethyl(methyl)amino]ethyl]-1H-indol-4-ol introduces polarity, balancing lipophilicity and solubility .
  • Amine Functionality :

    • Secondary amines (e.g., target compound) are less basic than primary amines (e.g., (2,3-dihydro-1H-indol-5-ylmethyl)amine) but may form stronger hydrophobic interactions.
    • Tertiary amines (e.g., 4-OH-MET) exhibit reduced hydrogen-bonding capacity but enhanced metabolic stability .
  • Psychedelic activity in 4-OH-MET highlights the role of indole-amine substituents in modulating receptor binding (e.g., serotonin receptors) .

Biological Activity

Methyl[(1-nonyl-1H-indol-4-yl)methyl]amine, a compound with a unique indole structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of 1-nonyl-1H-indole with formaldehyde and methylamine, followed by treatment with hydrochloric acid to produce the hydrochloride salt. The reaction is usually conducted in solvents such as ethanol or methanol under reflux conditions. This compound's structure is characterized by an indole ring system linked to a nonyl side chain, which influences its solubility and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting key enzymatic pathways essential for bacterial survival.

Anticancer Effects

This compound has also been investigated for its anticancer properties. In studies involving cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer), the compound showed promising antiproliferative effects. For instance, specific derivatives demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity against these cancer cells. Mechanistic studies revealed that these compounds could induce apoptosis and inhibit tubulin polymerization, similar to known chemotherapeutic agents like colchicine .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Receptor Binding : The indole structure allows binding to multiple receptors involved in cell signaling pathways, potentially modulating their activity.
  • Enzymatic Inhibition : The compound may inhibit enzymes critical for cellular processes, such as those involved in lipid metabolism or cell cycle regulation.
  • Cell Cycle Arrest : Evidence suggests that it can arrest cancer cells in the G2/M phase, disrupting normal cell division and promoting apoptosis .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated IC50 values of 0.34 μM against MCF-7 cells; induced apoptosis and cell cycle arrest.
Antimicrobial PropertiesEffective against various bacterial strains; potential for therapeutic applications.
Mechanistic StudiesIndicated inhibition of tubulin polymerization; comparable effects to established chemotherapeutics.

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